![molecular formula C11H13N5O B8588060 4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine](/img/structure/B8588060.png)
4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methylamino group and a benzene ring with diamine substitutions. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine typically involves multiple steps, starting with the preparation of the pyrimidine ring followed by the introduction of the methylamino group and the benzene ring with diamine substitutions. Common reagents used in these reactions include pyrimidine derivatives, methylamine, and benzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the product.
化学反应分析
Types of Reactions
4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a catalyst or alkylating agents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-(2-Methylamino-pyrimidin-4-yloxy)-phenol
- 2-Amino-4-(2-methylamino-pyrimidin-4-yloxy)-phenol
Uniqueness
Compared to similar compounds, 4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H13N5O |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine |
InChI |
InChI=1S/C11H13N5O/c1-14-11-15-5-4-10(16-11)17-7-2-3-8(12)9(13)6-7/h2-6H,12-13H2,1H3,(H,14,15,16) |
InChI 键 |
HMWMJAAOKIFWRZ-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC=CC(=N1)OC2=CC(=C(C=C2)N)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-Chloro-2-(pyridine-3-carbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B8587979.png)
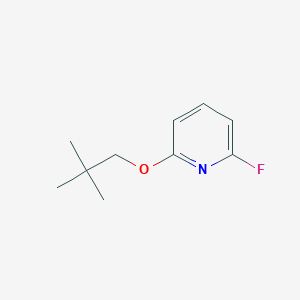
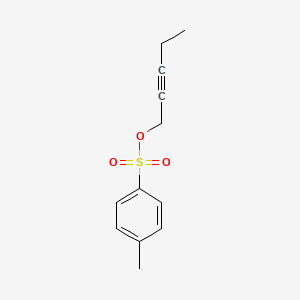
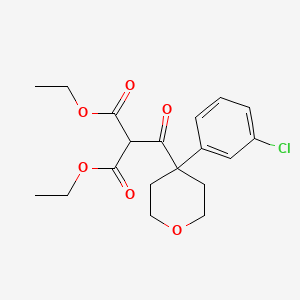
![(S)-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B8587997.png)
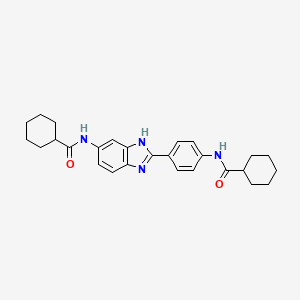
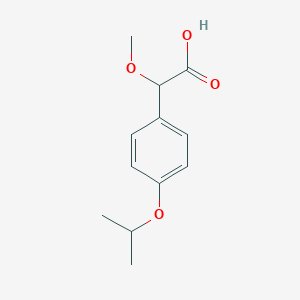
![2-[(2-Methoxyphenoxy)methyl]morpholine](/img/structure/B8588021.png)
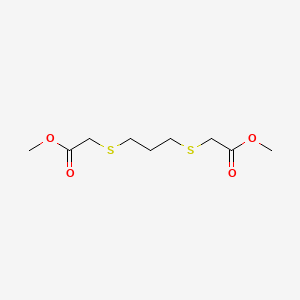
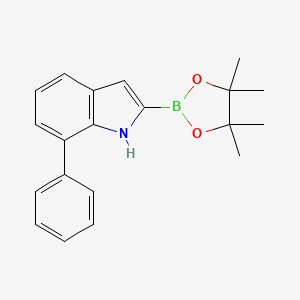
![4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine](/img/structure/B8588041.png)
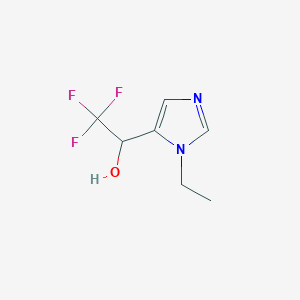
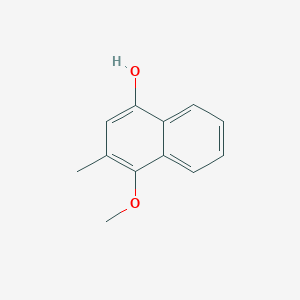
![[1,1'-Bis(DI-cyclohexylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B8588051.png)
